Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate
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Overview
Description
Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a morpholine ring, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the chloro and morpholine substituents. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like iron(III) acetylacetonate (Fe(acac)3). The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrido[2,3-d]pyrimidine core.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation may produce a nitroso or nitro compound.
Scientific Research Applications
Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The morpholine ring and chloro substituent play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar in structure but with a trifluoromethyl group instead of a morpholine ring.
2-chloro-4-methylpyrimidine: Lacks the pyrido and morpholine components, making it less complex.
Uniqueness
Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate is unique due to its combination of a pyrido[2,3-d]pyrimidine core with a morpholine ring and a chloro substituent. This structural complexity imparts distinct chemical reactivity and biological activity, setting it apart from simpler analogs.
Properties
IUPAC Name |
methyl 2-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-20-12(19)9-3-2-8-10(15-9)16-13(14)17-11(8)18-4-6-21-7-5-18/h2-3H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFPNTVTPKNZLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C(=NC(=N2)Cl)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744307 |
Source
|
Record name | Methyl 2-chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-54-4 |
Source
|
Record name | Methyl 2-chloro-4-(4-morpholinyl)pyrido[2,3-d]pyrimidine-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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